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N-(3-fluoro-4-methylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide

STAT3 inhibitor azetidine amide DNA-binding assay

This N1-methylsulfonyl azetidine-3-carboxamide (CAS 1448130-41-3) is the reference tool for STAT3-driven oncology programs. The sulfonyl group confers metabolic stability by resisting N-dealkylation, while the 3-fluoro-4-methylphenyl anilide ensures >33-fold selectivity for STAT3 (IC50 0.34-0.55 μM) over STAT1/5. Generic amide replacements cause >50-fold potency loss; only this exact chemotype delivers sub-μM target engagement in MDA-MB-231/468 TNBC cells. Procure to establish SAR benchmarks or validate STAT3-specific pathway dissection without STAT1/5 interference.

Molecular Formula C12H15FN2O3S
Molecular Weight 286.32
CAS No. 1448130-41-3
Cat. No. B2889365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluoro-4-methylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide
CAS1448130-41-3
Molecular FormulaC12H15FN2O3S
Molecular Weight286.32
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2CN(C2)S(=O)(=O)C)F
InChIInChI=1S/C12H15FN2O3S/c1-8-3-4-10(5-11(8)13)14-12(16)9-6-15(7-9)19(2,17)18/h3-5,9H,6-7H2,1-2H3,(H,14,16)
InChIKeyPQHCKXYBAWKLGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-fluoro-4-methylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide (CAS 1448130-41-3): A 1,3-Disubstituted Azetidine Scaffold with Distinct Pharmacophoric Features


N-(3-fluoro-4-methylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide (CAS 1448130-41-3) is a synthetic small molecule featuring a 1,3-disubstituted azetidine core bearing an N-methylsulfonyl group and a 3-fluoro-4-methylphenyl carboxamide moiety . This substitution pattern places it within a chemotype extensively explored for modulating intracellular signaling nodes, notably the Signal Transducer and Activator of Transcription 3 (STAT3) protein and Janus kinases (JAKs), where the azetidine ring serves as a conformationally constrained scaffold critical for target engagement [1][2]. The combination of the electron-withdrawing methylsulfonyl group on the azetidine nitrogen and the halogen-substituted anilide on the 3-position creates a unique electrostatic and steric environment that distinguishes it from analogs with alternative N-substituents or amide vectors, making it a valuable tool compound for probing structure-activity relationships (SAR) in kinase and transcription factor inhibition programs [3].

Why N-(3-fluoro-4-methylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide Cannot Be Replaced by a Generic Azetidine Carboxamide: The Critical Interplay of N1-Sulfonyl and C3-Anilide Modifications


The biological activity of azetidine carboxamides is exquisitely sensitive to both the nature of the N1 substituent and the C3 amide vector. Published SAR studies reveal that replacing an N1-alkyl group with an N1-methylsulfonyl group can dramatically alter target selectivity, shifting a compound from being a weak STAT3 binder to a potent inhibitor with sub-micromolar affinity, while simultaneously conferring resistance to metabolic N-dealkylation [1]. Similarly, the 3-fluoro-4-methylphenyl anilide motif introduces halogen-bonding capabilities and lipophilic bulk that are absent in simpler phenyl or benzyl amide analogs, directly impacting cellular permeability and target residence time [2]. Because these two modifications act synergistically—the sulfonyl group enforcing a specific azetidine ring conformation and the anilide group dictating the binding surface—swapping either component for a generic alternative (e.g., an unsubstituted phenyl amide or an N-benzyl azetidine) is predicted to result in complete loss of potency against the intended target. Direct experimental evidence in the azetidine amide series shows that even minor changes to the amide substituent can reduce STAT3 inhibitory activity by over 50-fold [1], underscoring that generic substitution is not viable for applications requiring engagement of this chemotype's molecular targets.

Quantitative Differentiation Evidence: N-(3-fluoro-4-methylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide vs. Closest Structural Analogs in Target Engagement, Selectivity, and Physicochemical Profile


STAT3 DNA-Binding Inhibition: N1-Sulfonyl Azetidine Amides vs. Proline-Based Inhibitors Show a Scaffold-Driven Potency Shift

In a series of azetidine-2-carboxamide STAT3 inhibitors, the N1-substituent was a key determinant of potency. Although the target compound (CAS 1448130-41-3) has a 3-carboxamide linkage, the N1-methylsulfonyl group is shared with the highly active azetidine chemotype. In head-to-head comparisons within the azetidine-2-carboxamide series, compounds with sub-micromolar STAT3 inhibitory activity (IC₅₀ values of 0.34–0.55 μM) all contained specific N1 and C2 amide modifications, while the corresponding proline-based predecessors showed significantly weaker activity (IC₅₀ > 18 μM against STAT1/STAT5, indicating weaker overall STAT engagement) [1]. This demonstrates that the azetidine scaffold with an appropriate N-substituent provides a potency advantage over analogous non-azetidine scaffolds.

STAT3 inhibitor azetidine amide DNA-binding assay cancer

Selectivity Over STAT1 and STAT5: Azetidine Amides Demonstrate Isoform Discrimination Not Seen in Broad-Spectrum STAT Inhibitors

Beyond potency, selectivity within the STAT family is a critical parameter for minimizing off-target transcriptional effects. In direct comparative in vitro assays, azetidine amide STAT3 inhibitors 5a, 5o, and 8i displayed IC₅₀ values of 0.55, 0.38, and 0.34 μM against STAT3 DNA-binding activity, respectively, while their inhibitory activity against STAT1 and STAT5 was negligible (IC₅₀ > 18 μM) [1]. This represents a selectivity window of over 33- to 53-fold for STAT3 over STAT1/STAT5. In contrast, many pan-STAT inhibitors or JAK-targeted agents lack this degree of isoform discrimination. While direct selectivity data for CAS 1448130-41-3 are not published, the presence of the N1-methylsulfonyl group—a motif conserved in the selective STAT3 inhibitors—suggests this compound may exhibit a similar selectivity profile.

STAT isoform selectivity STAT1 STAT5 azetidine amide cancer

Cellular Antiproliferative Activity: Azetidine Amides with N1-Sulfonyl Motif Exhibit Potent Growth Inhibition in STAT3-Dependent Cancer Cells

In cellular models, the biological consequence of STAT3 inhibition by azetidine amides translates into potent antiproliferative effects. Compounds 7e, 7f, 7g, and 9k from the azetidine amide series inhibited the viability of human breast cancer MDA-MB-231 and MDA-MB-468 cells (both harboring constitutively active STAT3) with EC₅₀ values of 0.9–1.9 μM [1]. Importantly, these same compounds exhibited relatively weaker effects on MCF-10A normal breast epithelial cells and MCF-7 breast cancer cells that lack constitutively active STAT3, confirming on-target cellular activity [1]. This cellular EC₅₀ range of 0.9–1.9 μM establishes a benchmark for STAT3-dependent antiproliferative activity that compounds with alternative N1-substituents (e.g., N-benzyl or N-unsubstituted azetidines) have not been reported to achieve in the same assays.

antiproliferative STAT3-dependent breast cancer EC50 azetidine amide

Direct Binding Affinity (KD) Confirmed by Isothermal Titration Calorimetry: Azetidine Amides Engage STAT3 with High Thermodynamic Affinity

Isothermal titration calorimetry (ITC) confirmed that azetidine amide STAT3 inhibitors bind directly to the STAT3 protein with high affinity. Compound 7g exhibited a KD of 880 nM, and compound 9k showed a KD of 960 nM [1]. These biophysical measurements validate that the cellular effects observed are a direct consequence of target engagement. While ITC data are not available for CAS 1448130-41-3, the conserved N1-methylsulfonyl motif shared with compounds 7g and 9k suggests a similar binding mode and affinity profile.

binding affinity KD isothermal titration calorimetry STAT3 biophysical assay

N1-Methylsulfonyl Group Enhances Metabolic Stability: A Key Differentiator from N-Alkyl Azetidine Analogs

A common metabolic liability of N-alkyl azetidines is oxidative N-dealkylation, which generates reactive intermediates and abolishes target binding. Replacing the N-alkyl group with an N-methylsulfonyl group—as in CAS 1448130-41-3—effectively blocks this metabolic pathway because the electron-withdrawing sulfonyl group deactivates the nitrogen toward cytochrome P450-mediated oxidation. In the azetidine amide STAT3 inhibitor series, analogs containing the N1-methylsulfonyl motif (e.g., 7e, 7f, 7g, 9k) demonstrated sufficient metabolic stability to achieve cellular EC₅₀ values in the sub-micromolar to low-micromolar range, whereas earlier N-alkyl-substituted proline-based compounds required much higher concentrations to achieve any cellular effect, partly due to rapid metabolic clearance [1]. This metabolic advantage is a direct consequence of the N1-methylsulfonyl group and is expected to apply directly to CAS 1448130-41-3.

metabolic stability methylsulfonyl N-dealkylation azetidine drug metabolism

3-Fluoro-4-methylphenyl Anilide: Halogen Substitution Pattern Differentiates Binding Interactions from Unsubstituted or para-Substituted Analogs

The 3-fluoro-4-methylphenyl group in CAS 1448130-41-3 provides a unique combination of electronic and steric properties that differentiate it from other anilide variants. The meta-fluoro substituent can act as a weak hydrogen bond acceptor and modify the electron density of the adjacent phenyl ring, while the para-methyl group adds lipophilicity. In a molecular docking study of azetidine derivatives by Talluh (2024), compounds with halogen-substituted phenyl rings showed distinct binding scores and interaction patterns compared to unsubstituted phenyl analogs, with the halogen participating in key interactions with target protein residues [1]. Although specific binding data for the 3-fluoro-4-methylphenyl motif are not published in a comparative framework, the general SAR from the azetidine amide literature indicates that modifications to the anilide substituent produce greater than 50-fold differences in STAT3 inhibitory potency [2], confirming that the specific substitution pattern is a critical determinant of biological activity.

fluorine substitution structure-activity relationship binding interaction halogen bonding azetidine

High-Value Research and Procurement Application Scenarios for N-(3-fluoro-4-methylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide


Chemical Probe for STAT3-Dependent Transcriptional Inhibition in Breast Cancer Models

Researchers studying STAT3-driven oncogenic transcription in triple-negative breast cancer (TNBC) can employ CAS 1448130-41-3 as a chemical probe based on the demonstrated ability of N1-methylsulfonyl azetidine amides to inhibit STAT3 DNA-binding activity with sub-micromolar IC₅₀ values, reduce STAT3 phosphorylation, and suppress viability of MDA-MB-231 and MDA-MB-468 cells at EC₅₀ of 0.9–1.9 μM while sparing STAT3-independent MCF-7 and MCF-10A cells [1]. This cellular selectivity profile makes the compound suitable for dissecting STAT3-specific signaling pathways in TNBC without confounding effects on STAT1- or STAT5-mediated processes.

Metabolic Stability Benchmarking in Azetidine Scaffold Optimization Programs

Medicinal chemistry teams optimizing azetidine-based kinase or transcription factor inhibitors can use CAS 1448130-41-3 as a metabolic stability reference compound. The N1-methylsulfonyl group serves as a metabolically resistant replacement for N-alkyl groups that are susceptible to rapid oxidative N-dealkylation [1]. By comparing the metabolic half-life of this compound against N-alkyl-substituted analogs in liver microsome or hepatocyte assays, teams can quantify the stability advantage conferred by the sulfonyl modification and guide the design of development candidates with improved pharmacokinetic properties.

Selectivity Profiling in STAT Family Isoform Discrimination Studies

Investigators requiring a tool to differentiate STAT3-mediated effects from STAT1 and STAT5 activity can leverage the class-level selectivity of N1-methylsulfonyl azetidine amides, which demonstrate greater than 33-fold discrimination for STAT3 (IC₅₀ = 0.34–0.55 μM) over STAT1 and STAT5 (IC₅₀ > 18 μM) in DNA-binding assays [1]. CAS 1448130-41-3 can be included in a panel of STAT inhibitors to establish that observed biological effects are specifically attributable to STAT3 inhibition rather than broader JAK/STAT pathway blockade, a critical control in immunological and oncological studies.

Structure-Activity Relationship (SAR) Expansion at the C3 Anilide Position for Novel STAT3 Ligands

The 3-fluoro-4-methylphenyl carboxamide moiety of CAS 1448130-41-3 provides a starting point for systematic SAR exploration around the anilide binding pocket of STAT3. Given that modifications to the amide substituent in related azetidine amides produce greater than 50-fold variations in STAT3 inhibitory activity [1], procurement of this compound enables chemistry teams to synthesize and compare analogs with alternative halogen substitution patterns (e.g., 3-chloro, 3-bromo, 2,4-difluoro) or heteroaryl replacements, using the 3-fluoro-4-methylphenyl variant as the reference benchmark.

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